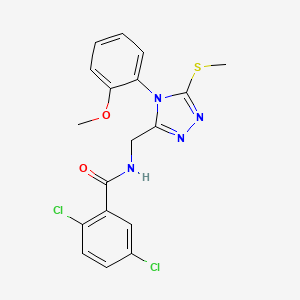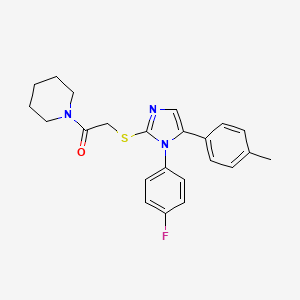
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The next step involves reacting the imidazole derivative with thiourea to introduce the thioether linkage. This step usually requires a basic medium such as potassium hydroxide (KOH) and can be conducted in a solvent like ethanol.
Step 3: Formation of the ethanone moiety
The piperidin-1-yl ethanone is introduced through an acylation reaction involving the imidazole-thioether derivative and an appropriate acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing each reaction step to improve yield and purity. Continuous flow reactors and automated synthesis techniques can enhance efficiency, reduce reaction times, and ensure consistency in large-scale production.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of the imidazole ring
Starting with 4-fluoroaniline and para-tolualdehyde, the initial step involves the formation of the imidazole ring through a condensation reaction. This reaction typically requires acidic conditions and can be catalyzed by reagents like ammonium acetate.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation
The thioether linkage in the compound can be subjected to oxidation reactions, producing sulfoxides or sulfones as products. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction
Reduction reactions can target the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution
The fluorophenyl ring is a potential site for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fluorine atom. Reagents such as sodium methoxide or potassium tert-butoxide can be used in this context.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), mCPBA.
Reduction: : LiAlH4, NaBH4.
Substitution: : Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Sulfoxides or sulfones from oxidation.
Alcohols from reduction.
Substituted aromatic compounds from nucleophilic aromatic substitution.
Scientific Research Applications
This compound has several research applications:
Chemistry: : Used as a building block in organic synthesis for the development of new molecules with potential biological activity.
Biology: : Serves as a tool for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: : Explored for its potential therapeutic effects in treating conditions like inflammation, cancer, or neurological disorders.
Industry: : Used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
When compared to similar compounds, such as 1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole or 2-(1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, the unique combination of functional groups in "2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone" imparts distinct chemical and biological properties, such as increased binding affinity or selectivity towards particular molecular targets.
Comparison with Similar Compounds
1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole
2-(1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
2-((1-(4-fluorophenyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
This compound’s uniqueness lies in its specific functional groups and the potential to interact with diverse biological targets, making it a subject of ongoing scientific research.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3OS/c1-17-5-7-18(8-6-17)21-15-25-23(27(21)20-11-9-19(24)10-12-20)29-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRGXQLPKQVHFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
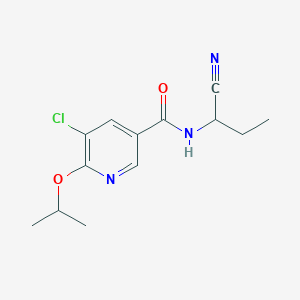

![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)

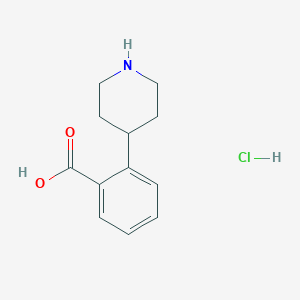
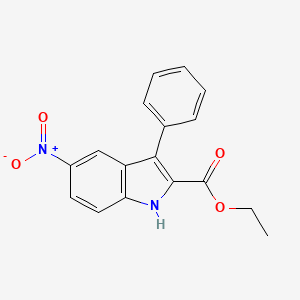
![N-(2,2-diethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2394845.png)
![4-{5-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2394848.png)
![(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2394849.png)
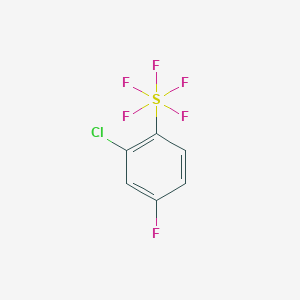
![2-(3-Methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2394854.png)
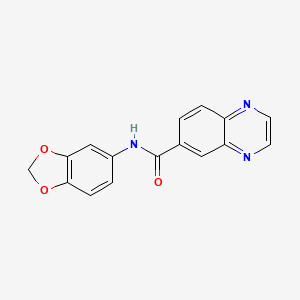
![4-methoxy-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2394856.png)
